molecular formula C11H11NO4 B8644348 Benzoic acid,2-[(tetrahydro-2-oxo-3-furanyl)amino]-

Benzoic acid,2-[(tetrahydro-2-oxo-3-furanyl)amino]-

Cat. No.: B8644348
M. Wt: 221.21 g/mol
InChI Key: KZUITWIYZJOVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid,2-[(tetrahydro-2-oxo-3-furanyl)amino]- is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid,2-[(tetrahydro-2-oxo-3-furanyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid,2-[(tetrahydro-2-oxo-3-furanyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

2-[(2-oxooxolan-3-yl)amino]benzoic acid

InChI

InChI=1S/C11H11NO4/c13-10(14)7-3-1-2-4-8(7)12-9-5-6-16-11(9)15/h1-4,9,12H,5-6H2,(H,13,14)

InChI Key

KZUITWIYZJOVAG-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1NC2=CC=CC=C2C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 68.6 g of anthranilic acid, 132.2 g of sodium carbonate and 400 ml of water was stirred at room temperature for 1 hour and, under ice-cooling, 103.2 g of α-bromo-γ-butyrolactone was added dropwise. The mixture was stirred under ice-cooling for 5 hours and, then, at room temperature for 24 hours. The mixture was made acidic with hydrochloric acid, extracted with ethyl acetate, washed with water and dried over magnesium sulfate. The ethyl acetate was distilled off and ethyl ether was added to the residue. The resulting crystals were recovered by filtration. By the above procedure was obtained α-[(2-carboxyphenyl)amino]-γ-butyrolactone, melting point: 197°-198° C.
Quantity
68.6 g
Type
reactant
Reaction Step One
Quantity
132.2 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
103.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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